molecular formula C17H21ClN4O2 B2604045 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034612-87-6

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2604045
CAS No.: 2034612-87-6
M. Wt: 348.83
InChI Key: LDSUPMWZAMAMFF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a urea-based heterocyclic compound featuring a pyrazole core substituted with a tetrahydropyran (oxan-2-yl) group and a 4-chlorophenylmethyl moiety. The urea scaffold is a well-established pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity, which often enhances binding affinity to biological targets .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c18-14-6-4-13(5-7-14)9-19-17(23)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,10-11,16H,1-3,8-9,12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSUPMWZAMAMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxanyl group: This step involves the reaction of the pyrazole derivative with an oxirane compound, typically under basic conditions to form the oxanyl group.

    Attachment of the chlorophenyl group: This is usually done through a nucleophilic substitution reaction where the chlorophenyl group is introduced using a chloromethylating agent.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.

    Industry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and inferred pharmacological differences between the target compound and related derivatives:

Compound Name & Source Key Structural Features Predicted Physicochemical Properties Inferred Biological Relevance
Target Compound Urea core; 4-chlorophenylmethyl; oxan-2-ylmethyl-pyrazole Moderate-high solubility due to oxan-2-yl Potential kinase inhibition or CNS activity
N-(2-chloro-4-methylphenyl)-N′-[1-(2-chlorobenzyl)-3,5-dimethyl-pyrazol-4-yl]urea Dual chloro-substituents; methyl groups on pyrazole Low-moderate solubility (higher lipophilicity) Possible antimicrobial activity
1-(3-Acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea Fluorobenzyl substituent; acetylphenyl group Moderate solubility (polar acetyl group) Hydrogen-bonding interactions with targets
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-pyrazol-5-yl]-5-methyl-pyrazol-3-one Dual pyrazole cores; chloro and methyl substituents Low solubility (rigid, aromatic structure) Analgesic properties (inferred from )

Structural and Functional Insights:

Substituent Effects on Solubility :

  • The oxan-2-yl group in the target compound introduces an ether oxygen, likely improving solubility compared to the lipophilic 2-chlorobenzyl group in or the rigid aromatic systems in .
  • The acetyl group in may enhance polarity but could reduce metabolic stability compared to the oxan-2-yl group.

Dual chloro-substituents in may increase cytotoxicity risks, whereas the single 4-chlorophenyl group in the target compound balances lipophilicity and safety.

Biological Activity :

  • Pyrazole-urea hybrids (e.g., ) are often investigated as kinase inhibitors due to urea’s ability to form critical hydrogen bonds with ATP-binding pockets .
  • Compounds with tetrahydropyran substituents (e.g., oxan-2-yl) are explored in central nervous system (CNS) drug design for improved blood-brain barrier penetration .

Computational and Experimental Considerations

  • For example, the urea group’s electron-deficient regions may facilitate binding to serine/threonine kinases.
  • Synthetic Feasibility : The oxan-2-ylmethyl group may require specialized protecting strategies during synthesis, unlike simpler benzyl substituents in .
  • Safety Profiling : Compounds exceeding dietary exposure thresholds (e.g., ) highlight the need for rigorous toxicological studies on pyrazole-urea derivatives.

Biological Activity

1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C14H15ClN4O\text{C}_{14}\text{H}_{15}\text{ClN}_{4}\text{O}

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 4-chlorophenyl group often exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with notable IC50 values indicating their potency as antibacterial agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. In particular, studies have demonstrated that similar urea derivatives possess strong inhibitory activity against urease and acetylcholinesterase (AChE). For example, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, which is considerably lower than reference standards like thiourea (IC50 = 21.25 µM) .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The presence of the oxan moiety enhances the binding affinity to target proteins, potentially affecting their conformation and function.
  • Interaction with Amino Acids : Molecular docking studies suggest that the compound interacts favorably with amino acid residues in target enzymes, which may explain its inhibitory effects .

Study on Antimicrobial Efficacy

A study synthesized a series of compounds based on similar structural motifs and tested their antimicrobial efficacy. The results showed that compounds with a chlorophenyl group were particularly effective against gram-positive bacteria, demonstrating the importance of substituent groups in enhancing biological activity .

Urease Inhibition Study

Another significant study focused on the urease inhibitory activity of synthesized urea derivatives. The findings indicated that modifications in the structure led to varying degrees of inhibition, with some compounds achieving IC50 values under 5 µM, suggesting a promising avenue for developing new urease inhibitors for therapeutic applications .

Comparative Table of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
1-[(4-chlorophenyl)methyl]-...AntibacterialModerate
Similar Urea DerivativeUrease Inhibitor0.63 - 6.28
Acetylcholinesterase InhibitorAChEVaries

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